molecular formula C18H16Cl2O4 B1679047 Ponfibrate CAS No. 53341-49-4

Ponfibrate

Cat. No.: B1679047
CAS No.: 53341-49-4
M. Wt: 367.2 g/mol
InChI Key: GIGXYLNNCMPCGM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ponfibrate involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Ponfibrate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives .

Scientific Research Applications

Ponfibrate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studying lipid metabolism and synthesis.

    Biology: Investigated for its effects on lipid profiles and metabolic pathways.

    Medicine: Used in clinical trials to evaluate its efficacy in managing dyslipidemia and related cardiovascular conditions.

    Industry: Employed in the development of lipid-lowering drugs and formulations.

Mechanism of Action

Ponfibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to the modulation of lipid metabolism, resulting in decreased levels of triglycerides and low-density lipoprotein (LDL) cholesterol, and increased levels of high-density lipoprotein (HDL) cholesterol. The molecular targets involved include enzymes like lipoprotein lipase and apolipoprotein C-III, which play crucial roles in lipid metabolism .

Comparison with Similar Compounds

Ponfibrate is compared with other fibrates such as gemfibrozil, fenofibrate, and bezafibrate. While all these compounds share similar lipid-lowering effects, this compound is unique in its specific molecular structure and its hypobetalipoproteinemic effect .

Properties

CAS No.

53341-49-4

Molecular Formula

C18H16Cl2O4

Molecular Weight

367.2 g/mol

IUPAC Name

ethyl 3,7-dichloro-5-methyl-5H-benzo[d][1,3]benzodioxocine-11-carboxylate

InChI

InChI=1S/C18H16Cl2O4/c1-3-22-17(21)18-23-15-6-4-11(19)8-13(15)10(2)14-9-12(20)5-7-16(14)24-18/h4-10,18H,3H2,1-2H3

InChI Key

GIGXYLNNCMPCGM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1OC2=C(C=C(C=C2)Cl)C(C3=C(O1)C=CC(=C3)Cl)C

Canonical SMILES

CCOC(=O)C1OC2=C(C=C(C=C2)Cl)C(C3=C(O1)C=CC(=C3)Cl)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Crismel
EGYT 1932
trans-2,10-dichloro-6-ethoxycarbonyl-12-methyl- dibenzo(d,g)(1,3)dioxocin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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